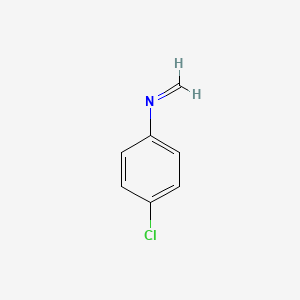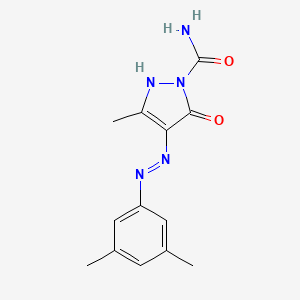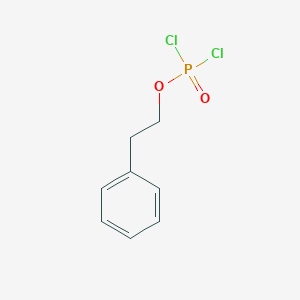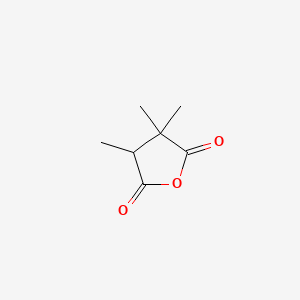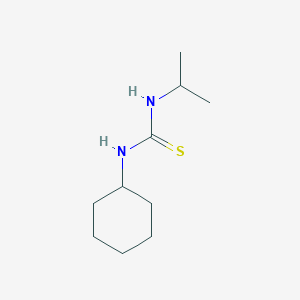
Thiourea, N-cyclohexyl-N'-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- is an organosulfur compound with the molecular formula C_10H_20N_2S. This compound is a derivative of thiourea, where the hydrogen atoms are replaced by cyclohexyl and isopropyl groups. It is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- can be synthesized through the reaction of cyclohexylamine and isopropyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylamine and isopropylamine.
Substitution: Various substituted thioureas depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the production of polymers, adhesives, and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of Thiourea, N-cyclohexyl-N’-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved include enzyme inhibition and receptor binding, which can alter cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with the formula SC(NH_2)_2.
N,N’-Diisopropylthiourea: A similar compound with two isopropyl groups instead of cyclohexyl and isopropyl.
N-Cyclohexylthiourea: Contains a cyclohexyl group but lacks the isopropyl group.
Uniqueness
Thiourea, N-cyclohexyl-N’-(1-methylethyl)- is unique due to the presence of both cyclohexyl and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in specific applications where other thioureas may not be as effective.
Propiedades
Número CAS |
34780-31-9 |
|---|---|
Fórmula molecular |
C10H20N2S |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Clave InChI |
YKOLIVVGRSRPDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=S)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)







![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
